![molecular formula C15H22O B6360439 4'-Pentylbutyrophenone CAS No. 64128-25-2](/img/structure/B6360439.png)
4'-Pentylbutyrophenone
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Overview
Description
4-Pentylbutyrophenone (4-PBP) is an organic compound commonly used in scientific research as an agonist of the CB1 and CB2 cannabinoid receptors. It is a synthetic analog of the naturally-occurring compound pentylbutyrophenone, and is an important tool in the study of the endocannabinoid system and its role in health and disease.
Scientific Research Applications
4'-Pentylbutyrophenone has a variety of scientific research applications, including in the study of the endocannabinoid system and its role in health and disease. It has been used to study the effects of cannabinoids on the brain and nervous system, as well as to investigate the role of cannabinoid receptors in pain, inflammation, and neurodegenerative diseases. Additionally, 4'-Pentylbutyrophenone has been used to study the effects of cannabinoids on the cardiovascular system, as well as to investigate the role of cannabinoid receptors in cancer.
Mechanism of Action
4'-Pentylbutyrophenone is an agonist of the CB1 and CB2 cannabinoid receptors. When 4'-Pentylbutyrophenone binds to these receptors, it activates the endocannabinoid system, which is responsible for regulating a variety of physiological processes, including pain, inflammation, mood, appetite, and memory. Additionally, the activation of the endocannabinoid system can lead to a variety of therapeutic effects, including the alleviation of pain, inflammation, and anxiety.
Biochemical and Physiological Effects
The activation of the endocannabinoid system by 4'-Pentylbutyrophenone leads to a variety of biochemical and physiological effects. These include the modulation of pain, inflammation, appetite, memory, and mood. Additionally, 4'-Pentylbutyrophenone has been found to have neuroprotective, anti-inflammatory, and anti-anxiety effects.
Advantages and Limitations for Lab Experiments
4'-Pentylbutyrophenone has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high affinity for the CB1 and CB2 cannabinoid receptors. Additionally, it is relatively stable and has a long shelf life. However, 4'-Pentylbutyrophenone also has some limitations. It is not as potent as other agonists of the cannabinoid receptors, and it has a relatively short duration of action.
Future Directions
There are a variety of potential future directions for research involving 4'-Pentylbutyrophenone. These include further study of the effects of 4'-Pentylbutyrophenone on the endocannabinoid system, as well as the use of 4'-Pentylbutyrophenone in the development of novel therapeutic agents. Additionally, further research into the biochemical and physiological effects of 4'-Pentylbutyrophenone could lead to the development of new treatments for a variety of diseases. Finally, further research into the synthesis and stability of 4'-Pentylbutyrophenone could lead to the development of more efficient and cost-effective methods of production.
Synthesis Methods
4'-Pentylbutyrophenone is synthesized from pentylbutyrophenone, a naturally-occurring compound, through a process of oxidation and hydrogenation. The oxidation step involves the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide, and the hydrogenation step involves the use of a hydrogenation catalyst such as palladium on carbon or platinum. This process is relatively simple and can be completed in a few hours.
properties
IUPAC Name |
1-(4-pentylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-5-6-8-13-9-11-14(12-10-13)15(16)7-4-2/h9-12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQVJDZQMRQKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Pentylbutyrophenone |
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